An In-depth Technical Guide to N-Phenyl-1-naphthylamine: Synthesis, Properties, and Applications
An In-depth Technical Guide to N-Phenyl-1-naphthylamine: Synthesis, Properties, and Applications
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of N-Phenyl-1-naphthylamine, a versatile aromatic amine with significant applications in various industrial and research fields. While the initial inquiry concerned N-Phenyl-1,2-dihydroacenaphthylen-4-amine, the scarcity of public data on this specific derivative necessitates a focus on the well-characterized and structurally related parent compound, N-Phenyl-1-naphthylamine. The principles of synthesis, reactivity, and application discussed herein offer valuable insights that can be extrapolated to its derivatives.
Core Compound Identification
Chemical Name: N-Phenyl-1-naphthylamine
CAS Number: 90-30-2[1]
Molecular Formula: C₁₆H₁₃N[1]
Molecular Weight: 219.28 g/mol [1]
Synonyms: 1-Anilinonaphthalene, Phenyl-alpha-naphthylamine, N-(1-Naphthyl)aniline[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.
| Property | Value | Source |
| Melting Point | 62-64 °C | [Generic supplier data] |
| Boiling Point | 335 °C at 760 mmHg | [Generic supplier data] |
| Appearance | Light brown to purple crystalline powder | [Generic supplier data] |
| Solubility | Insoluble in water. Soluble in acetone, ethanol, and benzene. | [2] |
| Vapor Pressure | <0.01 mmHg at 20 °C | [Generic supplier data] |
Spectroscopic Data:
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Infrared (IR) Spectrum: Key peaks include N-H stretching around 3380 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and C=C stretching in the 1600-1450 cm⁻¹ region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Aromatic protons typically appear in the range of 7.0-8.0 ppm. The N-H proton signal is a broad singlet that can vary in chemical shift depending on the solvent and concentration.
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¹³C NMR: Aromatic carbons resonate in the downfield region, typically between 110 and 150 ppm.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 219.
Synthesis and Mechanism
The primary industrial synthesis of N-Phenyl-1-naphthylamine involves the Bucherer reaction or an Ullmann condensation.
Bucherer Reaction Pathway
The Bucherer reaction is a classic method for the amination of naphthols.
Caption: The Bucherer reaction for the synthesis of N-Phenyl-1-naphthylamine.
Mechanism Insight: The reaction proceeds through the addition of sodium bisulfite to the naphthol, forming a more reactive intermediate. This intermediate then undergoes nucleophilic substitution by aniline, followed by the elimination of sulfur dioxide and water to yield the final product. The reversibility of the reaction is a key feature, and driving the reaction to completion often requires removal of water.
Ullmann Condensation Pathway
The Ullmann condensation provides an alternative route using a copper catalyst.
Caption: The Ullmann condensation for synthesizing N-Phenyl-1-naphthylamine.
Mechanism Insight: This reaction involves the copper-catalyzed coupling of an aryl halide (1-halonaphthalene) with an amine (aniline). The base is crucial for neutralizing the hydrogen halide formed during the reaction. The choice of copper catalyst, ligand, and solvent can significantly impact the reaction yield and purity.
Key Applications in Research and Industry
N-Phenyl-1-naphthylamine's utility stems from its antioxidant and fluorescent properties.
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Antioxidant: It is widely used as an antioxidant in rubber and lubricating oils to prevent degradation from oxidation.[1] Its mechanism involves scavenging free radicals, thereby inhibiting chain reactions that lead to material breakdown.
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Fluorescence Probe: In biochemical research, it serves as a fluorescent probe to study non-polar regions of proteins and membranes. Its fluorescence is sensitive to the polarity of its microenvironment, making it a valuable tool for investigating conformational changes.
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Chemical Intermediate: It is a precursor in the synthesis of various dyes and pigments.[1]
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Potential in Drug Discovery: Aromatic amines are a common scaffold in medicinal chemistry. Derivatives of N-phenyl-naphthalenamines have been investigated as apoptosis inducers in cancer cell lines.[3] For instance, certain (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines have shown potent activity in inducing apoptosis.[3]
Safety and Handling
As a Senior Application Scientist, adherence to safety protocols is paramount.
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Hazard Classification: N-Phenyl-1-naphthylamine is classified as harmful if swallowed (Acute oral toxicity Category 4), causes skin irritation (Category 2), and serious eye irritation (Category 2).[2][4] It may also cause an allergic skin reaction (Skin Sensitization Category 1) and respiratory irritation (Specific target organ toxicity - single exposure Category 3).[2][4] It is very toxic to aquatic life with long-lasting effects.[2][5]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
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First Aid Measures:
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[4]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2]
Experimental Protocols
General Synthesis of N-Phenyl-1-naphthylamine (Ullmann Condensation)
This protocol is a representative example and may require optimization based on laboratory conditions.
Materials:
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1-Iodonaphthalene
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Aniline
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Copper(I) iodide (CuI)
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF) (anhydrous)
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Toluene
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Hydrochloric acid (HCl), 1M
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Sodium bicarbonate (NaHCO₃), saturated solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-iodonaphthalene (1.0 eq), aniline (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
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Add anhydrous DMF as the solvent.
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Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Dilute the mixture with toluene and filter through a pad of celite to remove inorganic salts and the copper catalyst.
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Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure N-Phenyl-1-naphthylamine.
Workflow for Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Caption: A typical workflow for analyzing the purity of N-Phenyl-1-naphthylamine using HPLC.
Conclusion
N-Phenyl-1-naphthylamine is a compound of significant industrial and academic interest. Its synthesis via established methods like the Bucherer reaction and Ullmann condensation is well-understood. The unique properties of this aromatic amine, particularly its antioxidant and fluorescent capabilities, have led to its widespread use. For researchers in drug discovery, the N-phenyl-naphthalenamine scaffold represents a promising starting point for the development of new therapeutic agents. As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its responsible and effective use.
References
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PubChem. (n.d.). N-phenyl-1-naphthylamine. Retrieved from [Link]
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Lee, J. H., et al. (2008). Discovery of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as new apoptosis inducers using a cell- and caspase-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 18(21), 5725-5728. [Link]
Sources
- 1. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Discovery of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as new apoptosis inducers using a cell- and caspase-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
